![molecular formula C20H12BrN3OS2 B292485 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one](/img/structure/B292485.png)
12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one, also known as BPTT, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. BPTT is a member of the triazatricyclo compounds family, which have been reported to exhibit various biological activities.
作用機序
The mechanism of action of 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one is not well understood. However, studies have suggested that 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one may exert its biological activities by interacting with DNA and inhibiting the activity of enzymes involved in DNA replication and transcription. 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has also been reported to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has been reported to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has also been shown to inhibit the replication of HIV and hepatitis C virus by interfering with the viral life cycle. Moreover, 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has exhibited antibacterial activity by disrupting the bacterial cell wall.
実験室実験の利点と制限
One advantage of using 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. Moreover, 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has shown low toxicity towards normal cells, making it a potential candidate for drug development. However, the limitations of using 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one in lab experiments include its low solubility in water and the need for further studies to understand its mechanism of action.
将来の方向性
There is a need for further studies to understand the mechanism of action of 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one and its potential therapeutic applications. Future research could focus on the development of 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one derivatives with improved solubility and bioavailability. Moreover, the use of 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one in combination with other drugs could be explored to enhance its therapeutic efficacy. Furthermore, the potential use of 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one in the treatment of viral infections and bacterial infections could be investigated.
合成法
The synthesis of 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one involves the reaction of 4-bromobenzaldehyde with thiourea and phenylhydrazine in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to yield 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one. The synthesis of 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has been optimized to improve the yield and purity of the product.
科学的研究の応用
12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has been reported to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. In vitro studies have shown that 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has also been reported to inhibit the replication of HIV and hepatitis C virus. Moreover, 12-(4-Bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one has shown antibacterial activity against Gram-positive and Gram-negative bacteria.
特性
分子式 |
C20H12BrN3OS2 |
---|---|
分子量 |
454.4 g/mol |
IUPAC名 |
12-(4-bromophenyl)-5-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one |
InChI |
InChI=1S/C20H12BrN3OS2/c21-14-8-6-12(7-9-14)16-11-26-20-22-18-15(19(25)24(20)23-16)10-17(27-18)13-4-2-1-3-5-13/h1-10H,11H2 |
InChIキー |
OMAPIMKDIGDFKM-UHFFFAOYSA-N |
SMILES |
C1C(=NN2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
正規SMILES |
C1C(=NN2C(=O)C3=C(N=C2S1)SC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。